molecular formula C17H15Cl2N3O B7786323 (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one

Cat. No.: B7786323
M. Wt: 348.2 g/mol
InChI Key: RWWUVCLMXWKBOA-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to an indole ring, with a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one typically involves the condensation of 2,4-dichlorophenylhydrazine with an appropriate indole derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine or amine derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazone group can form reversible covalent bonds with target proteins, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.

    (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-ethylindol-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propan-2-yl group can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-14-8-7-11(18)9-13(14)19/h3-10,20H,1-2H3/b21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUVCLMXWKBOA-LTGZKZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=NNC3=C(C=C(C=C3)Cl)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.